N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-12-9-13(2)26(25-12)20-21-10-16(11-22-20)24-18(27)17-14(3)23-19(28-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBXTWAIHVHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate nitriles or amidines to form the pyrimidine ring.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and thiazole rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Core Scaffold Differences :
- The target compound’s pyrimidine-thiazole scaffold differs from thiadiazole derivatives (e.g., 18l , AR-5 ), which exhibit lower metabolic stability due to sulfur-rich cores.
- Compared to Dasatinib , the absence of a piperazine group in the target compound may reduce solubility but improve blood-brain barrier penetration.
Substituent Effects: 3,5-Dimethylpyrazole: Enhances steric bulk and lipophilicity compared to simpler pyridine substituents in 18k . This may improve target binding in hydrophobic kinase pockets.
Synthetic Complexity :
- The target compound’s synthesis mirrors methods for substituted thiazole carboxamides , requiring sequential coupling and hydrolysis. In contrast, thiadiazole analogs (18l , AR-5 ) are synthesized via cyclization of thiosemicarbazides .
Biological Activity :
- While Dasatinib’s clinical efficacy is well-documented , the target compound’s activity remains hypothetical. Thiadiazole analogs (18l , AR-5 ) show moderate anticancer activity in vitro but lack kinase specificity .
Research Implications and Limitations
- Structural Optimization : The pyrimidine-thiazole scaffold offers tunability for kinase selectivity. Substituting the pyrazole or thiazole phenyl group (e.g., with electron-withdrawing groups) may enhance potency .
- Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound necessitate further biochemical profiling.
- Comparative Challenges : Direct comparisons are hindered by variability in assay conditions across studies (e.g., 18l vs. Dasatinib ).
Biological Activity
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyrazole Ring : Contributes to the compound's pharmacological activity.
- Pyrimidine Moiety : Enhances interactions with biological targets.
- Thiazole Group : Imparts unique chemical properties and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 1421509-81-0 |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer proliferation pathways .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
- Cell Cycle Arrest : Similar compounds have been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Migration Inhibition : The compound might reduce the migratory capabilities of cancer cells, thereby preventing metastasis .
Anticancer Properties
Several studies have evaluated the anticancer potential of thiazole and pyrazole derivatives, including this compound. Notable findings include:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 4.2 to 4.8 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide | A549 | 4.2 |
| N-(2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide | H441 | 4.8 |
Anti-inflammatory Activity
Additionally, pyrazole derivatives have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can significantly reduce inflammation markers, comparable to established anti-inflammatory drugs such as diclofenac .
Case Studies
-
Study on NSCLC Cells : A study investigated the effects of thiazolyl-pyrazoline derivatives on A549 cells, revealing that certain derivatives induced apoptosis and inhibited cell migration effectively .
- Methodology : Cell viability assays were conducted alongside flow cytometry for apoptosis detection.
- Results : Compounds demonstrated potent activity with minimal side effects on normal cells.
- In Vivo Models : Animal models have shown that compounds similar to this one can reduce tumor growth significantly without notable toxicity .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazole and thiazole intermediates. A typical procedure involves coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . To optimize yields, variables such as solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., RCH₂Cl) should be systematically tested using Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical factors (e.g., reaction time, base strength) while minimizing experimental runs .
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity in pyrazole and thiazole rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational chemistry improve reaction design and mechanistic understanding for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to predict regioselectivity in pyrazole-thiazole coupling reactions. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated reaction path searches, reducing trial-and-error experimentation . For example, solvation effects in DMF can be simulated using COSMO-RS to optimize solvent selection .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability profiling (e.g., MTT assays) to distinguish direct target effects from off-target interactions .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether contradictory results arise from differential metabolic activation/degradation .
- Structural-Activity Relationship (SAR) : Introduce targeted substitutions (e.g., methyl groups on pyrazole) to isolate pharmacophore contributions .
Q. How can researchers leverage heterogenous catalysis or green chemistry principles to enhance synthetic efficiency?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for steps like amide bond formation, as demonstrated in related pyrazole derivatives .
- Membrane Technologies : Employ solvent-resistant nanofiltration membranes to recover catalysts (e.g., Pd-based) and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
